3-Acetilpiridina adenina dinucleótido

Descripción general

Descripción

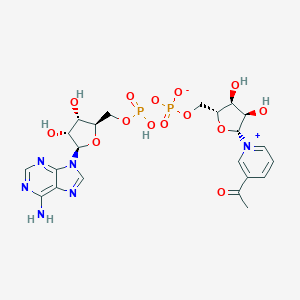

3-acetylpyridine adenine dinucleotide is an organic molecular entity.

A coenzyme composed of ribosylnicotinamide 5'-diphosphate coupled to adenosine 5'-phosphate by pyrophosphate linkage. It is found widely in nature and is involved in numerous enzymatic reactions in which it serves as an electron carrier by being alternately oxidized (NAD+) and reduced (NADH). (Dorland, 27th ed)

Aplicaciones Científicas De Investigación

Transportador de electrones

APAD es un prominente transportador de electrones en varias actividades enzimáticas en las que se oxida alternativamente . Juega un papel crucial en muchas reacciones bioquímicas que involucran la transferencia de electrones .

Cofactor aceptor de hidrógeno

APAD puede sustituir a NAD como cofactor aceptor de hidrógeno en muchas reacciones de deshidrogenasa . Esto lo convierte en una herramienta valiosa para estudiar estas reacciones y comprender sus mecanismos.

Estudios de fosforilación oxidativa

El proceso de fosforilación oxidativa se puede estudiar con APAD . La fosforilación oxidativa es un proceso clave en la respiración celular, y APAD puede ayudar a los investigadores a comprender sus complejidades.

Sustrato en reacciones bioquímicas

APAD también se puede utilizar como un sustrato adecuado en varias reacciones bioquímicas . Esto permite a los investigadores estudiar la cinética y los mecanismos de estas reacciones.

Mayor potencial de oxidación que NAD

APAD tiene un potencial de oxidación más significativo que NAD . Esta propiedad lo hace útil para estudiar reacciones que requieren un mayor potencial de oxidación.

Estabilidad y eficiencia en la reducción

APAD se puede reducir de manera más eficiente y es más estable que NAD . Esto lo convierte en un sustituto útil en reacciones donde se requiere la forma reducida de NAD.

Aceptor de protones en procesos de transhidrogenación

En procesos de transhidrogenación con NADH o NADPH, APAD también funciona como aceptor de protones <svg class="icon" height="16" p-id="1735" t="17

Mecanismo De Acción

Target of Action

The primary target of 3-Acetylpyridine Adenine Dinucleotide (3-APAD) is the enzyme 4-hydroxy-tetrahydrodipicolinate reductase found in Escherichia coli . This enzyme plays a crucial role in the biosynthesis of L-lysine, L-methionine, and meso-diaminopimelate, which are essential for both protein synthesis and peptidoglycan cell wall formation .

Mode of Action

3-APAD is an analog of Nicotinamide Adenine Dinucleotide (NAD), a coenzyme found widely in nature . It serves as an electron carrier in numerous enzymatic reactions, where it is alternately oxidized (NAD+) and reduced (NADH) . 3-APAD can substitute for NAD as a hydrogen-accepting cofactor in many dehydrogenase reactions .

Biochemical Pathways

3-APAD is involved in various enzymatic activities, particularly in dehydrogenase reactions . These reactions are part of larger biochemical pathways such as oxidative phosphorylation, where 3-APAD can be used as a suitable substrate . It also plays a role in the transhydrogenation processes with NADH or NADPH .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability .

Result of Action

As an electron carrier, 3-APAD plays a significant role in energy metabolism. It participates in the transfer of electrons in various enzymatic reactions, contributing to the production of ATP, the energy currency of the cell . Its action results in the oxidation and reduction of molecules, facilitating numerous biochemical reactions .

Action Environment

The action of 3-APAD can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it is recommended to be stored at -20°C . .

Análisis Bioquímico

Biochemical Properties

3-Acetylpyridine Adenine Dinucleotide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with the enzyme 4-hydroxy-tetrahydrodipicolinate reductase in Escherichia coli . The nature of these interactions involves the compound serving as an electron carrier, being alternately oxidized and reduced .

Cellular Effects

The effects of 3-Acetylpyridine Adenine Dinucleotide on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 3-Acetylpyridine Adenine Dinucleotide involves its role as an electron carrier. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

3-Acetylpyridine Adenine Dinucleotide is involved in numerous metabolic pathways, interacting with various enzymes or cofactors

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O14P2/c1-10(29)11-3-2-4-27(5-11)21-17(32)15(30)12(40-21)6-38-43(34,35)42-44(36,37)39-7-13-16(31)18(33)22(41-13)28-9-26-14-19(23)24-8-25-20(14)28/h2-5,8-9,12-13,15-18,21-22,30-33H,6-7H2,1H3,(H3-,23,24,25,34,35,36,37)/t12-,13-,15-,16-,17-,18-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVQNXLUPNWQHM-RBEMOOQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C[N+](=CC=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O14P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901018980 | |

| Record name | 3-Acetylpyridine adenine dinucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-08-8 | |

| Record name | Acetylpyridine adenine dinucleotide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetylpyridine adenine dinucleotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetylpyridine adenine dinucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetylpyridine-adenine dinucleotide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

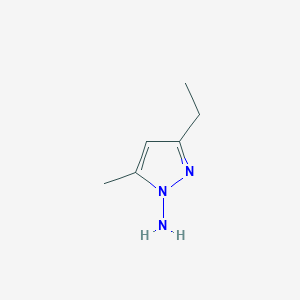

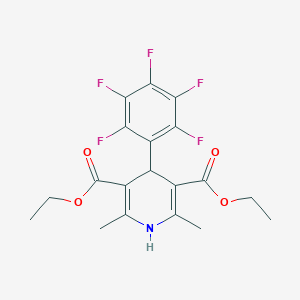

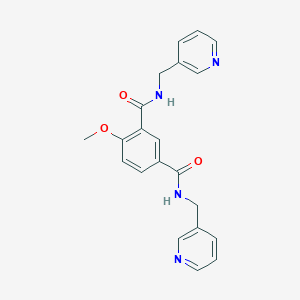

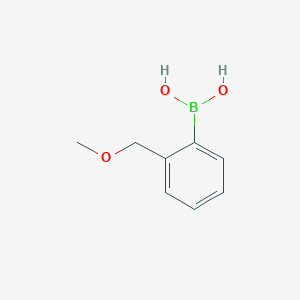

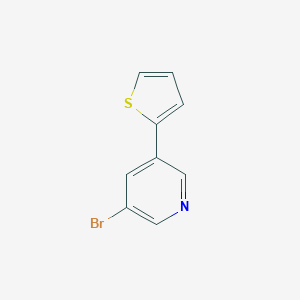

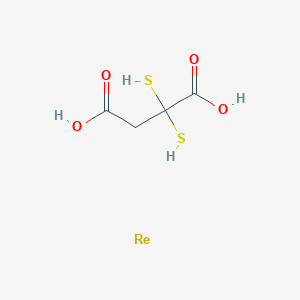

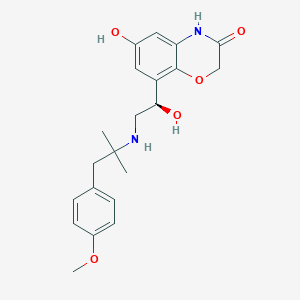

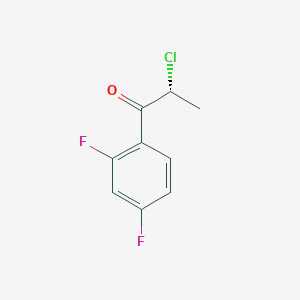

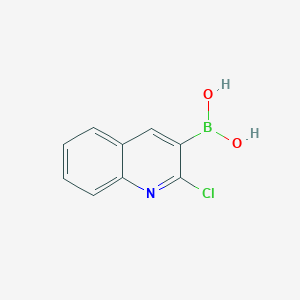

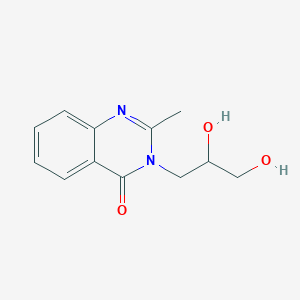

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

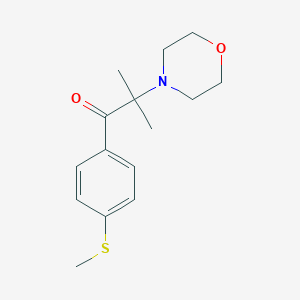

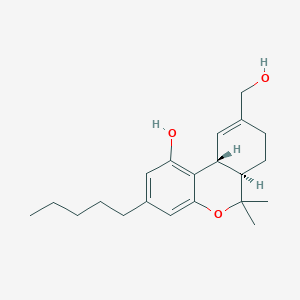

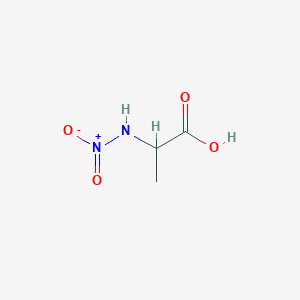

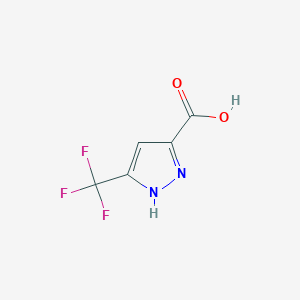

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.